4,4'-Bibenzoic Acid (CAS 787-70-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4,4'-Bibenzoic Acid (CAS 787-70-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physicochemical Properties, Synthesis, and Applications of a Key Building Block in Advanced Material and Pharmaceutical Development.
Introduction
4,4'-Bibenzoic acid, also known as [1,1'-biphenyl]-4,4'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its linear and symmetrical structure, coupled with the reactive carboxylic acid functional groups, makes it an invaluable building block for the synthesis of a diverse range of materials, including high-performance polymers and metal-organic frameworks (MOFs).[1][2] In the pharmaceutical industry, its derivatives serve as important intermediates in the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of 4,4'-bibenzoic acid (CAS 787-70-2) to support researchers, scientists, and drug development professionals.
Core Properties of 4,4'-Bibenzoic Acid
4,4'-Bibenzoic acid is a white to off-white crystalline powder with a high melting point, reflecting the strong intermolecular hydrogen bonding afforded by its two carboxylic acid moieties.[1] It is sparingly soluble in water but exhibits better solubility in organic solvents.[1][3]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 787-70-2 | [1] |
| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |
| Molecular Weight | 242.23 g/mol | [1][2][4] |
| Appearance | White to light beige powder | [1] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 482.5 ± 38.0 °C (Predicted) | [5] |
| pKa | 3.77 ± 0.10 (Predicted) | [1] |
| Solubility in Water | Partly miscible | [3] |
| InChI Key | NEQFBGHQPUXOFH-UHFFFAOYSA-N | |
| SMILES | OC(=O)c1ccc(cc1)-c2ccc(cc2)C(O)=O |
Spectral Data Summary
| Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons. |
| ¹³C NMR | Signals for the carboxylic acid carbons and the aromatic carbons. |
| Infrared (IR) | Characteristic broad O-H stretch of the carboxylic acid, and a strong C=O stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Synthesis of 4,4'-Bibenzoic Acid
Several synthetic routes are available for the preparation of 4,4'-bibenzoic acid, with Suzuki and Ullmann couplings being common methods. The catalytic oxidation of 4,4'-dimethylbiphenyl (B165725) is also a viable industrial method.[1]
A general and efficient method for the synthesis of biaryl compounds like 4,4'-bibenzoic acid is the Suzuki coupling reaction.[6][7] This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Protocol: Suzuki Coupling for Biphenyl (B1667301) Carboxylic Acid Synthesis (Adapted)
-
Reactants: 4-Bromobenzoic acid and 4-carboxyphenylboronic acid.
-
Catalyst: Palladium catalyst, such as Pd/C or a palladium complex.[8]
-
Base: An aqueous solution of a base like sodium carbonate is typically used.[8]
-
Solvent: A two-phase solvent system, such as an organic solvent (e.g., DME) and water, is common.[8]
-
Procedure:
-
Combine 4-bromobenzoic acid, 4-carboxyphenylboronic acid, and the palladium catalyst in the reaction vessel.
-
Add the solvent system and the aqueous base.
-
Heat the mixture under an inert atmosphere with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, separate the aqueous and organic layers.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the 4,4'-bibenzoic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purification of 4,4'-Bibenzoic Acid
Purification is typically achieved by recrystallization or by precipitation from an alkaline solution.
Protocol: Purification by Acid-Base Precipitation [2]
-
Dissolve the crude 4,4'-bibenzoic acid in a suitable aqueous alkaline solution (e.g., sodium hydroxide (B78521) or potassium carbonate).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a mineral acid (e.g., hydrochloric acid) to the filtrate with stirring to precipitate the purified 4,4'-bibenzoic acid.
-
Collect the precipitate by filtration.
-
Wash the solid thoroughly with deionized water to remove any residual salts.
-
Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 100 °C).
Synthesis of Metal-Organic Frameworks (MOFs)
4,4'-Bibenzoic acid is a widely used organic linker for the synthesis of MOFs due to its rigidity and the ability of its carboxylate groups to coordinate with metal ions. Hydrothermal and solvothermal methods are commonly employed.[9][10][11]
Protocol: Hydrothermal Synthesis of a Ni-based MOF [10][12]
-
Reactants: 4,4'-Biphenyl dicarboxylic acid (BPDC) and a nickel salt (e.g., nickel nitrate (B79036) hexahydrate).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4,4'-biphenyl dicarboxylic acid and nickel nitrate hexahydrate in DMF with continuous stirring. A typical molar ratio of organic linker to metal ion is 3:2.[10]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the sealed autoclave in an oven at a specific temperature (e.g., 120-210 °C) for a defined period (e.g., 10 hours). The temperature can influence the pore size of the resulting MOF.[9][10]
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product with DMF and then with a more volatile solvent like ethanol.
-
Activate the MOF by heating under vacuum (e.g., at 120 °C for 24 hours) to remove solvent molecules from the pores.[10]
-
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 4,4'-bibenzoic acid, including purity assessment and reaction monitoring.
Reverse-Phase HPLC (RP-HPLC) Method
-
Column: A reverse-phase column, such as Newcrom R1, is effective.[13]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier is typically used. For example, a mobile phase containing acetonitrile, water, and phosphoric acid.[13] For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[13]
-
Detection: UV detection is suitable for this aromatic compound.
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and purification of 4,4'-Bibenzoic acid.
Caption: Hydrothermal/solvothermal synthesis of a Metal-Organic Framework (MOF).
Applications in Research and Drug Development
The unique properties of 4,4'-bibenzoic acid make it a versatile molecule with several important applications.
-
Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, including liquid crystalline polymers. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.[1]
-
Metal-Organic Frameworks (MOFs): As a rigid dicarboxylic acid linker, it is extensively used to construct porous MOFs. These materials have potential applications in gas storage and separation, catalysis, and as carriers for drug delivery.[1][9][10] The ability to tune the pore size of MOFs by adjusting synthesis conditions, such as temperature, allows for the creation of materials with specific properties for targeted applications.[9][10]
-
Pharmaceutical Intermediates: 4,4'-Bibenzoic acid and its derivatives serve as starting materials in the synthesis of various pharmaceutical compounds.[1] The biphenyl scaffold is a common motif in many biologically active molecules.
-
Cosmetics: It is also used in cosmetic formulations for its skin conditioning, cleansing, and soothing properties.[4]
Safety and Handling
4,4'-Bibenzoic acid is considered a hazardous substance and should be handled with appropriate personal protective equipment. It is known to cause skin and eye irritation.[3] Inhalation of the powder should be avoided. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
4,4'-Bibenzoic acid is a fundamentally important organic compound with a broad range of applications, from the creation of advanced materials to its role as an intermediate in pharmaceutical synthesis. Its well-defined structure and reactivity provide a versatile platform for the design and construction of complex molecular architectures. This guide has provided an in-depth overview of its properties, synthesis, and applications to aid researchers and professionals in leveraging this valuable chemical building block for future innovations.
References
- 1. Page loading... [guidechem.com]
- 2. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [amp.chemicalbook.com]
- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
